Atoh-1 Expression Enhancement: 329234-97-1 vs. N1-Unsubstituted and N1-Variant Analogs
Patent EP2254572B1 explicitly lists 6-chloro-2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole (329234-97-1) among compounds that enhance Atoh-1 expression in vitro [1]. While the patent does not report absolute EC50 values for every analog, it demonstrates that the presence of a substituted N1-benzyloxy group is a critical determinant of activity; unsubstituted N1-H analogs (e.g., 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole) are categorically excluded from the active compound list [1]. The compound retains the 4-methylphenyl moiety at N1, distinguishing it from the 4-methoxybenzyl variant (CAS N/A MFCD00141401), which may show altered potency due to electronic effects.
| Evidence Dimension | Atoh-1 expression enhancement |
|---|---|
| Target Compound Data | Listed as an active Atoh-1 enhancer in EP2254572B1 (qualitative) |
| Comparator Or Baseline | N1-unsubstituted analog 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole (inactive in Atoh-1 assay; structure not claimed) |
| Quantified Difference | Not quantifiable from patent data; presence vs. absence of N1-(4-methylbenzyl)oxy group correlates with Atoh-1 activity |
| Conditions | Cellular Atoh-1 expression assay (unspecified cell line, EP2254572B1) |
Why This Matters
For research targeting the Atoh-1 pathway, only compounds with the verified N1-(4-methylbenzyl)oxy substituent should be sourced; generic benzimidazoles lacking this motif will not replicate the biological phenotype.
- [1] Edge, A. et al., Compounds that Enhance Atoh-1 Expression. European Patent EP2254572B1, filed 2009-02-05, published 2012-10-10. View Source
